N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea
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Overview
Description
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a hydroxymethyl group, a methyl group, and a dihydropyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the reaction of 5-hydroxymethyl-4-methyl-3-oxo-3,4-dihydropyrazine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxyl derivative of the dihydropyrazinone ring.
Substitution: The major products are the halogenated or alkylated derivatives of the compound.
Scientific Research Applications
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dihydropyrazinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)urea: A simpler compound with a hydroxymethyl group attached to urea.
Bis(hydroxymethyl)urea: Contains two hydroxymethyl groups attached to urea.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
Uniqueness
N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is unique due to the presence of the dihydropyrazinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61481-36-5 |
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Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-4-methyl-3-oxopyrazin-2-yl]urea |
InChI |
InChI=1S/C7H10N4O3/c1-11-4(3-12)2-9-5(6(11)13)10-7(8)14/h2,12H,3H2,1H3,(H3,8,9,10,14) |
InChI Key |
CKHFVEBVLURQEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C(C1=O)NC(=O)N)CO |
Origin of Product |
United States |
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